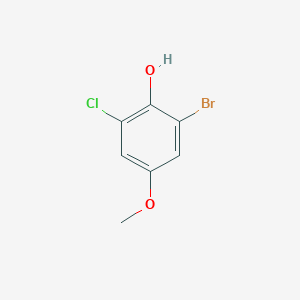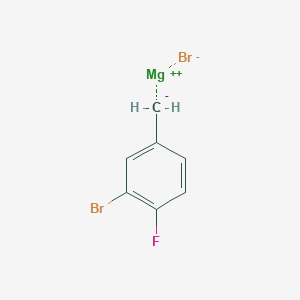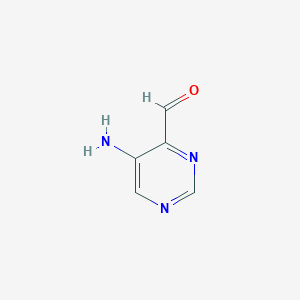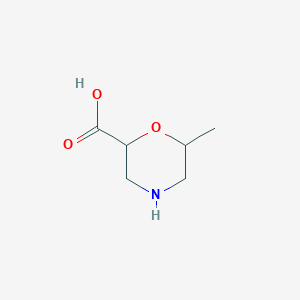
4-(2-Propen-1-yl)phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Propen-1-yl)phenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C₉H₉BrMg and a molecular weight of 221.39 g/mol . It is often supplied as a solution in tetrahydrofuran (THF) due to its reactivity with moisture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(2-Propen-1-yl)phenylmagnesium bromide is synthesized through the reaction of 4-(2-Propen-1-yl)bromobenzene with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture to ensure complete reaction of the magnesium metal .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control temperature. The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Propen-1-yl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Anhydrous THF, diethyl ether.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: From substitution and coupling reactions.
Aplicaciones Científicas De Investigación
4-(2-Propen-1-yl)phenylmagnesium bromide is widely used in various scientific research fields:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of drug intermediates.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(2-Propen-1-yl)phenylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound makes the carbon atom adjacent to it highly nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds. The compound can also participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a similar structure but without the propenyl group.
4-(2-Methyl-2-propen-1-yl)phenylmagnesium Bromide: A closely related compound with a methyl group on the propenyl chain.
Uniqueness
4-(2-Propen-1-yl)phenylmagnesium bromide is unique due to its propenyl group, which provides additional reactivity and allows for the formation of more complex molecules compared to simpler Grignard reagents like phenylmagnesium bromide .
Propiedades
IUPAC Name |
magnesium;prop-2-enylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h2,4-5,7-8H,1,6H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFIMQLMQJYVPI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Bromo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B6359504.png)


